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Compound of Interest

Compound Name: 3-lodoanisole

Cat. No.: B135260

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for common reactions involving 3-iodoanisole. The information is tailored for
researchers, scientists, and drug development professionals to help navigate challenges
encountered during their experiments.

General Handling and Stability of 3-lodoanisole

Before proceeding with specific reaction workups, it is crucial to address the stability of 3-
iodoanisole itself, as its degradation can be a primary source of experimental issues.
FAQs

Q1: My 3-iodoanisole has a brown or purple tint. Can | still use it?

Al: Discoloration indicates the formation of elemental iodine due to degradation.[1] While trace
discoloration may not completely inhibit a reaction, it is strongly recommended to purify the 3-
iodoanisole before use. The presence of iodine can poison catalysts, particularly palladium
catalysts, leading to reduced yields and the formation of impurities.[1]

Q2: How can | purify discolored 3-iodoanisole?

A2: A simple and effective method is to wash a solution of the 3-iodoanisole (e.g., in diethyl
ether) with a saturated aqueous solution of sodium thiosulfate (Na2S20s3) or sodium sulfite
(Na2S0:s).[1] The iodine color will be discharged as it is reduced to colorless iodide. Afterwards,
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perform a standard aqueous workup by washing with water and brine, drying the organic layer
over an anhydrous salt (e.g., MgSOa4 or Na2S0a4), and removing the solvent in vacuo.[1]

Q3: What are the main causes of 3-iodoanisole degradation?

A3: The primary factors are exposure to light, heat, and air.[1] The carbon-iodine bond is
susceptible to homolytic cleavage under thermal or photochemical conditions. Strong bases
and certain metals can also promote degradation.[1]

Q4: How should | properly store 3-iodoanisole?

A4: To maintain its integrity, store 3-iodoanisole in a cool, dark place, such as a refrigerator (2-
8 °C), in a tightly sealed, amber-colored container under an inert atmosphere like nitrogen or
argon.[1]

Q5: I am observing significant amounts of anisole as a byproduct. What is the cause?

A5: The formation of anisole is due to hydrodeiodination, a degradation process where the
iodine atom is replaced by a hydrogen atom. This side reaction can be promoted by heat, light,
or certain reagents in your reaction mixture.[1]

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction
between a terminal alkyne and an aryl or vinyl halide.

Troubleshooting Guide & FAQs

Q1: My Sonogashira reaction is not proceeding to completion, and | see unreacted 3-
iodoanisole.

Al: Several factors could be at play:

o Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Use fresh
catalysts or those stored properly under an inert atmosphere.

o Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to the
homocoupling of the alkyne (Glaser coupling).[2] Ensure your solvents are properly
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degassed and the reaction is maintained under a positive pressure of an inert gas (e.g.,
nitrogen or argon).[2]

o Base Quality: The amine base (e.g., triethylamine) should be anhydrous and of high purity.
Q2: | am observing a significant amount of alkyne homocoupling byproduct.
A2: This is a common issue, primarily caused by oxygen.[2]

e Improve Inert Atmosphere: Refine your technique for excluding air from the reaction. This
includes thorough degassing of solvents and maintaining a good inert gas flow.

o Copper Catalyst Concentration: While catalytic amounts of copper are necessary, excessive
amounts can sometimes favor homocoupling. Try reducing the copper catalyst loading.

Q3: The reaction mixture turned black, and the yield is low.
A3: The formation of palladium black indicates catalyst decomposition. This can be caused by:

o High Temperatures: While some reactions require heat, excessive temperatures can lead to
catalyst agglomeration and deactivation.

e Inadequate Ligand Protection: If using a palladium source that requires a ligand (e.g., PPhs),
ensure the ligand-to-metal ratio is sufficient to stabilize the palladium nanoparticles.

Experimental Protocol: Sonogashira Coupling of 3-
lodoanisole with Phenylacetylene

Reaction Setup:

e To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add 3-iodoanisole
(1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(ll) dichloride (0.02 mmol, 14 mg), and
copper(l) iodide (0.04 mmol, 7.6 mg).[2]

» Seal the flask with septa and purge with an inert gas (nitrogen or argon).[2]

¢ Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.[2]
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e Stir the mixture for 5 minutes to dissolve the solids.[2]

e Slowly add phenylacetylene (1.2 mmol, 132 pL) via syringe. A color change or precipitate
formation may be observed.[Z]

 Stir the reaction at room temperature and monitor its progress by TLC. The reaction is
typically complete within 2-4 hours.[2]

Workup Procedure:
e Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).[2]

« Filter the mixture through a pad of celite or silica gel to remove insoluble salts, washing the
pad with additional ethyl acetate.[2]

o Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium
chloride (2 x 20 mL) to remove the amine base, followed by a wash with brine (1 x 20 mL).[2]

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
« Filter off the drying agent and concentrate the solution under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel.[2]

: L

Pd Cu .
Temp. . Yield
Alkyne Catalyst Catalyst Base Solvent C) Time (h) (%)
0
(mol%) (mol%)
Phenylac  Pd(PPhs) )
Cul (4) EtsN THF/EtsN RT 2-4 High
etylene 2Cl2 (2)
Trimethyl
. Pd(PPhs)
silylacetyl ) Cul (10) EtsN Toluene 70 6 ~90
ene *
PdCIz(PP Piperidin
1-Hexyne Cul (5) DMF 80 5 ~85
hs3)2 (3) e
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Experimental Workflow
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A typical workflow for a Sonogashira coupling experiment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an
organoboron compound and an organohalide.

Troubleshooting Guide & FAQs

Q1: My Suzuki reaction has a low yield. What are the common causes?
Al: Low yields in Suzuki couplings with 3-iodoanisole can often be attributed to:

o Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it
inactive.

» Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the
boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider using a
more stable boronic ester (e.g., a pinacol ester).

e Inadequate Base: The base is crucial for the transmetalation step. Ensure the base is strong
enough and present in sufficient quantity (typically 2-3 equivalents). Common bases include
K2COs3, Cs2C03, and K3zPOa.

o Oxygen Contamination: As with other palladium-catalyzed reactions, oxygen can lead to
catalyst deactivation and side reactions like the homocoupling of the boronic acid.

Q2: How do | choose the right solvent and base?
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A2: The optimal solvent and base combination is often substrate-dependent and may require
screening.

» Solvents: A mixture of an organic solvent and water is often effective (e.g., Toluene/Hz0,
Dioxane/H20, DMF/H20). The water can aid in dissolving the inorganic base and facilitate
the reaction.

o Bases: The strength of the base can influence the reaction rate. For 3-iodoanisole, K2COs
and Cs2COs are often effective. For anhydrous couplings with KsPOa, a small amount of
water may be necessary.

Q3: | see both my starting materials remaining. What should | check first?

A3: Unreacted starting materials suggest a problem with the catalytic cycle initiation or
turnover.

o Catalyst and Ligand: Verify the quality and loading of your palladium catalyst and ligand. For
an electron-rich aryl iodide like 3-iodoanisole, ligands that promote oxidative addition, such
as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can be beneficial.

 Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert
atmosphere.

Experimental Protocol: Suzuki Coupling of 3-
lodoanisole with Phenylboronic Acid

Reaction Setup:

 In an oven-dried flask equipped with a magnetic stir bar, combine 3-iodoanisole (1.0 mmol,
234 mg), phenylboronic acid (1.2 mmol, 146 mg), the palladium catalyst (e.g., Pd(PPhs)a,
0.03 mmol, 35 mg), and the base (e.g., K2COs, 2.0 mmol, 276 mg).

o Seal the flask and purge with an inert gas for 10-15 minutes.

e Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) via syringe.
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» Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or

GC.

Workup Procedure:

 After the reaction is complete (typically after several hours), cool the mixture to room

temperature.

» Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

o Separate the organic layer, dry it over anhydrous Naz2SOa4 or MgSOa4, and filter.

o Concentrate the filtrate under reduced pressure.

 Purify the crude product by column chromatography or recrystallization.

Suantitative [

Boronic

Palladium

. Ligand Base Temp. .
AcidlEste  Catalyst . Solvent Yield (%)
(mol%) (equiv.) (°C)

r (mol%)
Phenylboro  Pd(OAc):2 Toluene/Hz

T SPhos (4) KsPOa (2) 100 >95
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Troubleshooting Workflow
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A workflow for troubleshooting low yields in Suzuki coupling.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by

a palladium complex.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination is slow or gives a low yield.
Al: Common culprits for inefficient Buchwald-Hartwig aminations include:

» Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.qg.,
XPhos, SPhos, RuPhos) are often required to facilitate both oxidative addition and reductive

elimination.

o Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu),
lithium bis(trimethylsilyl)Jamide (LIHMDS), and cesium carbonate (Cs2COs) are commonly
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used. The base must be strong enough to deprotonate the amine or the intermediate
palladium-amine complex.

e Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The
presence of water can be detrimental.

 Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Rigorous exclusion of air is
necessary.

Q2: | am observing hydrodehalogenation (formation of anisole) as a major side product.
A2: This side reaction can compete with the desired amination.

e Optimize Ligand and Base: The ligand and base combination can influence the relative rates
of reductive elimination and (3-hydride elimination (which can lead to dehalogenation).
Screening different ligands and bases may be necessary.

o Amine Equivalents: Using a slight excess of the amine can sometimes suppress this side
reaction.

Q3: Can | use primary amines in this reaction?

A3: Yes, but they can be more challenging than secondary amines. The choice of ligand and
reaction conditions is particularly important to avoid side reactions like the formation of
diarylated amines.

Experimental Protocol: Buchwald-Hartwig Amination of
3-lodoanisole with Aniline

Reaction Setup:

e In a glovebox or under a stream of inert gas, add palladium(ll) acetate (0.02 mmol, 4.5 mg),
a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and sodium tert-butoxide (1.4
mmol, 135 mg) to an oven-dried Schlenk tube.

e Add anhydrous toluene (10 mL).

¢ Add 3-iodoanisole (1.0 mmol, 234 mg) followed by aniline (1.2 mmol, 112 mg).
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e Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

e Monitor the reaction's progress by TLC or GC/LC.

Workup Procedure:

 After the reaction is complete, cool the mixture to room temperature.

 Dilute the reaction mixture with a solvent such as ethyl acetate or diethyl ether.
« Filter the mixture through a pad of celite to remove insoluble inorganic salts.

o Wash the filtrate with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography.

: _

Palladium .
. Ligand Base Temp. .
Amine Catalyst . Solvent Yield (%)
(mol%) (equiv.) (°C)
(mol%)
- Pd(OAC)2 NaOtBu
Aniline XPhos (4) Toluene 100 85-95
) (1.4)
) Pdz(dba)s BINAP Cs2C0s3 )
Morpholine Dioxane 110 >90
1) (1.5) (1.5)
Benzylami Pd(OAc)2
RuPhos (4) KsPO4(2)  t-BuOH 100 ~85
ne 2
Catalytic Cycle
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The catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a
substituted alkene, catalyzed by a palladium species.

Troubleshooting Guide & FAQs

Q1: My Heck reaction is giving low yields and a mixture of regioisomers.
Al: Regioselectivity and yield can be influenced by several factors:

o Alkene Substitution: The electronic nature and steric bulk of the alkene substrate play a
significant role. Electron-poor alkenes generally work well.

o Ligand Effects: The ligand on the palladium catalyst can influence the regioselectivity of the
migratory insertion step.

e Base: The base is required to regenerate the Pd(0) catalyst. Common bases include
triethylamine, sodium acetate, and potassium carbonate.

Q2: The product isomerizes during the reaction.

A2: Double bond isomerization of the product can occur, especially at higher temperatures or
with certain bases.
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o Lower Reaction Temperature: If possible, running the reaction at a lower temperature may
minimize isomerization.

o Base Choice: A weaker base might reduce the extent of isomerization.

Experimental Protocol: Heck Reaction of 3-lodoanisole
with Styrene

Reaction Setup:

» To a reaction vessel, add 3-iodoanisole (1.0 mmol, 234 mg), styrene (1.2 mmol, 125 mg),
palladium(ll) acetate (0.02 mmol, 4.5 mg), and a phosphine ligand if necessary (e.g., PPhs,
0.04 mmol, 10.5 mg).

e Add a base such as triethylamine (1.5 mmol, 209 pL) and a solvent like DMF or acetonitrile
(10 mL).

o Purge the vessel with an inert gas.

o Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by
TLC or GC).

Workup Procedure:

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography.

Quantitative Data
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Palladium
Base .
Alkene Catalyst . Solvent Temp. (°C) Yield (%)
(equiv.)
(mol%)
Styrene Pd(OAc)2 (2)  EtsN (1.5) DMF 100 >90
n-Butyl
Pd(OAc)2 (1)  K2COs (1.5) NMP 120 ~85
acrylate
Methyl PdClz(PPhs)2 o
NaOAc (2) Acetonitrile 80 ~92
acrylate ©)

Ullimann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-

S bonds with aryl halides. It typically requires higher temperatures than palladium-catalyzed

reactions.

Troubleshooting Guide & FAQs

Q1: My Ullmann reaction is not working or is very slow.

Al: The Ullmann reaction is often sensitive to reaction conditions:

o Copper Source: The reactivity of the copper is critical. "Activated" copper powder or soluble

copper(l) salts like Cul are commonly used. The quality of the copper reagent can

significantly impact the reaction.

e High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C)

and high-boiling polar solvents like DMF, NMP, or pyridine.

o Ligand Assistance: Modern Ullmann-type reactions often benefit from the addition of a

ligand, such as 1,10-phenanthroline or various diamines, which can solubilize the copper

species and accelerate the reaction at lower temperatures.

o Base: A base is required to deprotonate the nucleophile (e.g., phenol or amine). K2COs or

Cs2C0s3 are common choices.
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Q2: |1 am getting a low yield and recovery of starting material.
A2: In addition to the points above, consider the following:

o Substrate Reactivity: Aryl iodides are more reactive than bromides or chlorides. Electron-
withdrawing groups on the aryl halide can increase its reactivity.

e Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as
water can interfere with the reaction.

Experimental Protocol: Ullmann Ether Synthesis of 3-
lodoanisole with Phenol

Reaction Setup:

» To an oven-dried flask, add phenol (1.2 mmol, 113 mg), a base (e.g., K2COs, 2.0 mmol, 276
mg), and a high-boiling solvent like DMF or NMP (10 mL).

» Heat the mixture to allow for the formation of the phenoxide.

e Add copper(l) iodide (0.1 mmol, 19 mg), a ligand if desired (e.g., 1,10-phenanthroline, 0.2
mmol, 36 mg), and 3-iodoanisole (1.0 mmol, 234 mg).

e Heat the reaction mixture to 120-160 °C under an inert atmosphere and stir vigorously.
e Monitor the reaction by TLC or GC.

Workup Procedure:

e Cool the reaction mixture to room temperature.

« Dilute with water and extract with an organic solvent like ethyl acetate or toluene.

« Filter the organic layer through a pad of celite to remove insoluble copper salts.

o Wash the filtrate with aqueous ammonia or a dilute acid solution to remove residual copper,
followed by water and brine.
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» Dry the organic layer, filter, and concentrate.
e Purify the product by column chromatography or distillation.

Grignard Reaction

The formation of a Grignard reagent from 3-iodoanisole allows for its use as a nucleophile in
reactions with various electrophiles.

Troubleshooting Guide & FAQs

Q1: I am having trouble initiating the Grignard reagent formation.
Al: This is a very common issue.

» Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware
must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous ether solvents
(diethyl ether or THF) must be used.

e Magnesium Activation: The surface of the magnesium turnings is often coated with a
passivating layer of magnesium oxide. This can be removed by methods such as:

o Adding a small crystal of iodine.
o Adding a few drops of 1,2-dibromoethane.
o Crushing the magnesium turnings with a glass rod in the flask.

o Concentration: A high local concentration of the aryl halide can help initiate the reaction.
Start by adding a small amount of the 3-iodoanisole solution to the magnesium and wait for

the reaction to begin before adding the rest.

Q2: My Grignard reaction is giving a low yield of the desired product and a lot of biphenyl
byproduct.

A2: The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling between the
Grignard reagent and unreacted 3-iodoanisole.
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e Slow Addition: Add the 3-iodoanisole solution slowly to the magnesium to maintain a low
concentration of the aryl halide.

o Temperature Control: While some heat may be needed for initiation, the reaction can
become very exothermic. Maintain a gentle reflux.

» Addition of Electrophile: Once the Grignard reagent is formed, cool the solution before slowly
adding the electrophile to control the exothermicity of the reaction.

Experimental Protocol: Grighard Reaction of 3-
lodoanisole with Benzaldehyde

Part A: Formation of the Grignard Reagent

Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-necked flask under a
positive pressure of argon or nitrogen.

e Add a small crystal of iodine.

» In a separate dry flask, prepare a solution of 3-iodoanisole (1.0 mmol, 234 mg) in
anhydrous THF (5 mL).

e Add a small portion (~0.5 mL) of the 3-iodoanisole solution to the magnesium. If the
reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

e Once initiated, add the remaining 3-iodoanisole solution dropwise at a rate that maintains a
gentle reflux.

 After the addition is complete, stir the mixture at room temperature for an additional 30-60
minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzaldehyde and Workup
e Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

o Slowly add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL)
dropwise.
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 After the addition is complete, allow the reaction to warm to room temperature and stir for 1-
2 hours.

» Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride
(NH4CI).

o Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
e Wash the combined organic layers with water and brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

 Purify the resulting alcohol by column chromatography.

Suantitative [

Electrophile Product Type Typical Yield (%)
Benzaldehyde Secondary Alcohol ~80-95
Acetone Tertiary Alcohol ~75-90
Carbon Dioxide (COz2) Carboxylic Acid ~70-85
Secondary Alcohol (after 2 eq.
Ethyl Formate ) ~60-75
Grignard)

Logical Workflow for Grignard Reagent Formation
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Decision workflow for initiating Grignard reagent formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: 3-lodoanisole Reactions].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135260#workup-procedure-for-3-iodoanisole-
reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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